molecular formula C7H8INO3S B14825168 N-(2-Hydroxy-3-iodophenyl)methanesulfonamide

N-(2-Hydroxy-3-iodophenyl)methanesulfonamide

Cat. No.: B14825168
M. Wt: 313.12 g/mol
InChI Key: WYISVCINHUMFGD-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-3-iodophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H8INO3S and a molecular weight of 313.11 g/mol . This compound is characterized by the presence of an iodine atom, a hydroxyl group, and a methanesulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C7H8INO3S

Molecular Weight

313.12 g/mol

IUPAC Name

N-(2-hydroxy-3-iodophenyl)methanesulfonamide

InChI

InChI=1S/C7H8INO3S/c1-13(11,12)9-6-4-2-3-5(8)7(6)10/h2-4,9-10H,1H3

InChI Key

WYISVCINHUMFGD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C(=CC=C1)I)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-hydroxy-3-iodophenol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production methods for N-(2-Hydroxy-3-iodophenyl)methanesulfonamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxy-3-iodophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The iodine atom can be reduced to form deiodinated derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions to replace the iodine atom.

Major Products Formed

The major products formed from these reactions include quinones, deiodinated phenols, and various substituted derivatives depending on the nucleophile used in the substitution reactions.

Scientific Research Applications

N-(2-Hydroxy-3-iodophenyl)methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Hydroxy-3-iodophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and iodine atom play crucial roles in its reactivity and binding to biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Hydroxy-3-iodophenyl)methanesulfonamide is unique due to the presence of both the hydroxyl group and iodine atom, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various research applications, offering advantages over similar compounds that lack one of these functional groups.

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